molecular formula C9H8F2O2 B2724908 (4-Difluoromethoxyphenyl)-acetaldehyde CAS No. 872046-12-3

(4-Difluoromethoxyphenyl)-acetaldehyde

Cat. No. B2724908
Key on ui cas rn: 872046-12-3
M. Wt: 186.158
InChI Key: PYXKPYGPEVGHDW-UHFFFAOYSA-N
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Patent
US07648985B2

Procedure details

To a solution of 1-difluoromethoxy-4-((E,Z)-2-methoxyvinyl)-benzene (E/Z ratio ˜3:2,) (1.58 g, 7.9 mmol, from step (i) above ) in acetone (20 mL) was added 3 M HCl (3.7 mL, 11.1 mmol) and the solution was stirred at 45° C. for 4 h. After concentration under reduced pressure, water (25 mL) was added to the residue and the aqueous phase was extracted with diethylether (2×50 mL). The combined organic phase was washed with saturated aqueous NaHCO3 (50 mL) and brine (50 mL), dried over Na2SO4, and concentrated in vacuo to give 1.32 g of crude product as a yellow oil with a purity of ca. 80%. The crude product was used directly in the subsequent reduction step without further purification.
Name
1-difluoromethoxy-4-((E,Z)-2-methoxyvinyl)-benzene
Quantity
1.58 g
Type
reactant
Reaction Step One
Name
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:14])[O:3][C:4]1[CH:9]=[CH:8][C:7]([CH:10]=[CH:11][O:12]C)=[CH:6][CH:5]=1.Cl>CC(C)=O>[F:1][CH:2]([F:14])[O:3][C:4]1[CH:5]=[CH:6][C:7]([CH2:10][CH:11]=[O:12])=[CH:8][CH:9]=1

Inputs

Step One
Name
1-difluoromethoxy-4-((E,Z)-2-methoxyvinyl)-benzene
Quantity
1.58 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)C=COC)F
Name
Quantity
3.7 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 45° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure, water (25 mL)
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with diethylether (2×50 mL)
WASH
Type
WASH
Details
The combined organic phase was washed with saturated aqueous NaHCO3 (50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)CC=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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